N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a fluorophenyl-methoxypropyl group connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 5-chloro-2-methoxyaniline and 2-(2-fluorophenyl)-2-methoxypropylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE include:
- N-(5-chloro-2-methoxyphenyl)-N’-(2-fluorophenyl)thiourea
- (5-chloro-2-methoxyphenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
- Fumaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, 2-fluorophenyl ester .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4/c1-19(27-3,13-6-4-5-7-14(13)21)11-22-17(24)18(25)23-15-10-12(20)8-9-16(15)26-2/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVNABCFGARMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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